molecular formula C9H14IN3O2 B13639492 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13639492
M. Wt: 323.13 g/mol
InChI Key: XALVLHCHCDKKKO-UHFFFAOYSA-N
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Description

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid is a complex organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic reactions. One common approach is the iodination of a pyrazole precursor, followed by the introduction of the amino and methylpentanoic acid groups. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol: A pyrazole derivative with different substituents.

    1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol: Another pyrazole compound with distinct functional groups.

Uniqueness

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the amino acid moiety differentiates it from other pyrazole derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C9H14IN3O2/c1-9(11,8(14)15)3-2-4-13-6-7(10)5-12-13/h5-6H,2-4,11H2,1H3,(H,14,15)

InChI Key

XALVLHCHCDKKKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C=N1)I)(C(=O)O)N

Origin of Product

United States

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